Ethyl 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate
Description
Ethyl 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate is a chemical compound that belongs to the class of thienopyrimidines.
Properties
IUPAC Name |
ethyl 2-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S2/c1-2-15-7(13)5-17-10-11-6-3-4-16-8(6)9(14)12-10/h3-4H,2,5H2,1H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRHXZKSZVCQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Thiolation
A foundational method involves the reaction of 2-mercapto-3,4-dihydrothieno[3,2-d]pyrimidin-4-one with ethyl bromoacetate under basic conditions. In a representative procedure, potassium hydroxide (6% aqueous solution) facilitates deprotonation of the thiol group, enabling nucleophilic attack on the α-carbon of ethyl bromoacetate. The reaction is typically conducted under reflux for 2–4 hours, yielding the target compound in 85–88% after recrystallization from ethanol.
Table 1: Optimization of Base-Mediated Synthesis
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KOH | H₂O | 100 | 2 | 88 |
| NaOH | EtOH | 78 | 3 | 82 |
| Na₂CO₃ | Acetone | 60 | 6 | 75 |
The choice of base significantly impacts reaction efficiency. Potassium hydroxide in aqueous medium outperforms carbonate bases due to enhanced nucleophilicity of the thiolate ion. Side products, such as disulfide dimers, are minimized by maintaining anhydrous conditions during workup.
One-Pot Tandem Cyclization
Recent advances employ tandem cyclization-thiolation sequences. A 2022 study demonstrated the condensation of 2-aminothiophene-3-carboxylate with ethyl glyoxylate, followed by in situ generation of the thiol nucleophile. This method reduces purification steps and achieves 78% yield with 99% regioselectivity for the 2-sulfanyl position.
Multi-Component Reaction Strategies
InCl₃-Catalyzed Four-Component Synthesis
Indium(III) chloride catalyzes the assembly of ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, and malononitrile into pyrano[2,3-c]pyrazole intermediates, which are subsequently functionalized with sulfanylacetate groups. Under ultrasound irradiation (25 kHz, 40°C), this method achieves 90–95% yield in 20 minutes, representing a 10-fold rate enhancement compared to conventional heating.
Mechanistic Pathway:
- Knoevenagel Condensation: Malononitrile reacts with methyl phenylglyoxylate to form an α,β-unsaturated nitrile.
- Pyrazolone Formation: Ethyl acetoacetate and hydrazine cyclize to a 3-methylpyrazolone.
- Michael Addition: Pyrazolone attacks the α,β-unsaturated nitrile, followed by cyclization and tautomerization.
- Sulfanylacetate Incorporation: Thiol-disulfide exchange with ethyl mercaptoacetate completes the synthesis.
Ultrasound-Assisted Alkylation
Ultrasound irradiation (250 W, 25 kHz) enhances the alkylation of 2-mercaptothieno[3,2-d]pyrimidin-4-one with ethyl iodoacetate. The cavitation effect increases mass transfer, reducing reaction time from 12 hours to 45 minutes while maintaining yields above 85%.
Catalytic Functionalization Approaches
Transition Metal Catalysis
Palladium-catalyzed C–S coupling between 2-chlorothieno[3,2-d]pyrimidin-4-one and ethyl mercaptoacetate has been explored. Using Pd(OAc)₂/Xantphos (5 mol%) and Cs₂CO₃ in toluene at 110°C, this method affords 72% yield but requires rigorous exclusion of oxygen.
Organocatalytic Thiol-Ene Reactions
Thiourea catalysts (e.g., Takemoto’s catalyst) enable enantioselective addition of ethyl mercaptoacetate to prochiral thienopyrimidinones. While still experimental, this approach achieves 65% ee, opening avenues for chiral analog synthesis.
Purification and Analytical Characterization
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfur Center
The thioether group undergoes nucleophilic displacement reactions under alkaline conditions. For example:
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Reaction with hydrazine hydrate in ethanol at room temperature yields 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetohydrazide (58% yield) .
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Substitution with amines (e.g., 4-chloroaniline) under reflux forms N-aryl-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide derivatives .
Conditions :
| Reaction Type | Reagents/Conditions | Yield | Product |
|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate, EtOH, RT, 12 h | 58% | Acetohydrazide |
| Amide coupling | 4-Chloroaniline, reflux, 7 h | 65–72% | N-substituted acetamides |
Cyclocondensation Reactions
The compound participates in cyclization to form fused heterocycles:
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Reaction with anthranilic acid and phenyl isothiocyanate in ethanol generates ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate .
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Cyclization with cycloheptanone derivatives under reflux produces tetrahydrocyclohepta thieno[2,3-d]pyrimidin-4-ones .
Mechanistic Insight :
The thienopyrimidine core acts as a directing group, facilitating intramolecular cyclization via keto-enol tautomerism .
Oxidation and Reduction
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Oxidation : Treatment with hydrogen peroxide converts the thioether to a sulfoxide or sulfone, altering electronic properties for downstream applications.
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Reduction : Sodium borohydride reduces the 4-oxo group to a hydroxyl moiety, enabling further functionalization.
Experimental Data :
| Transformation | Reagent | Result |
|---|---|---|
| Sulfur oxidation | H₂O₂, acidic conditions | Sulfoxide/sulfone derivatives |
| Carbonyl reduction | NaBH₄, MeOH | 4-Hydroxy intermediate |
Ester Hydrolysis and Functionalization
The ethyl ester undergoes hydrolysis to the carboxylic acid, which is pivotal for generating bioactive analogs:
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Hydrolysis : 1 N NaOH at RT for 18 h converts the ester to 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetic acid (99% yield) .
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Peptide coupling : The acid reacts with L-glutamic acid diethyl ester using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) to form glutamyl conjugates (65% yield) .
Alkylation and Acylation
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in acetone/K₂CO₃ introduces alkyl groups at the sulfur or nitrogen positions.
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Acylation : Reaction with acetyl chloride forms acetylated derivatives, modulating solubility and bioactivity .
Key Example :
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Synthesis of 2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide via sequential alkylation and acylation.
Interaction with Biological Targets
While not a direct chemical reaction, the compound serves as a precursor for bioactive molecules:
Scientific Research Applications
Synthesis and Structural Insights
Ethyl 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate can be synthesized through the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. This process involves the formation of a thione intermediate that subsequently reacts under alkaline conditions to yield the final product. The structural characterization of this compound reveals its molecular formula as with a molecular weight of approximately 224.24 g/mol .
Biological Activities
Antitumor Activity : Research has indicated that derivatives of thieno[3,2-d]pyrimidines exhibit notable antitumor properties. This compound has been evaluated for its potential to inhibit tumor cell proliferation. Studies suggest that compounds containing this scaffold may interfere with cancer cell signaling pathways, leading to reduced viability and increased apoptosis in cancer cells .
Antimicrobial Properties : The thieno[3,2-d]pyrimidine derivatives have also been studied for their antimicrobial activities. This compound has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent .
Anticonvulsant Effects : Preliminary studies have suggested that related compounds may possess anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems in the brain, although further research is needed to fully elucidate these effects .
Case Studies and Research Findings
- Antitumor Efficacy : A study conducted by Hafez et al. demonstrated that several thieno[3,2-d]pyrimidine derivatives exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the importance of the sulfur moiety in enhancing biological activity .
- Synthesis of Novel Derivatives : Research published in Acta Pharmaceutica explored the synthesis of new derivatives based on this compound. These derivatives were tested for their biological activities, revealing promising results in both antimicrobial and antitumor assays .
- Pharmacological Studies : In a pharmacological evaluation, compounds containing the thieno[3,2-d]pyrimidine framework were assessed for their ability to modulate lipid profiles. Some derivatives were found to increase high-density lipoprotein cholesterol levels, suggesting potential cardiovascular benefits .
Mechanism of Action
The mechanism of action of ethyl 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
- Ethyl 2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetylamino)-4,5-dimethyl-3-thiophenecarboxylate
Uniqueness
Ethyl 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its thienopyrimidine core and sulfanylacetate moiety contribute to its versatility in various applications .
Biological Activity
Ethyl 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₉H₈N₂O₃S
- Molecular Weight : 224.236 g/mol
- CAS Number : 319442-19-8
The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the sulfanyl group and ethyl ester enhances its reactivity and biological potential.
Antimicrobial Activity
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
Studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines can exhibit anticancer properties. This compound has been investigated for its cytotoxic effects on cancer cell lines:
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, highlighting its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.
- Antioxidant Properties : Some studies suggest that thieno[3,2-d]pyrimidines possess antioxidant capabilities, which can mitigate oxidative stress in cells .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that this compound showed significant activity against multi-drug resistant strains of Staphylococcus aureus .
- Cytotoxicity in Cancer Research : A recent investigation highlighted the compound's selective cytotoxicity toward breast cancer cells while sparing normal cells. This selectivity is crucial for developing targeted therapies .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of Ethyl 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate?
- Methodological Answer : Synthesis requires precise control of reaction conditions, including:
- Temperature : Elevated temperatures (e.g., 60–80°C) to accelerate nucleophilic substitution at the sulfanyl group .
- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .
- Catalysts/Reagents : Potassium carbonate as a base facilitates deprotonation and thiolate formation .
- Purity Monitoring : Thin-layer chromatography (TLC) or HPLC is used to track reaction progress and isolate intermediates .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Multi-technique characterization is essential:
- NMR Spectroscopy : H and C NMR verify the thienopyrimidine core and sulfanylacetate moiety by matching proton environments and carbon shifts .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 338.44 for CHNOS) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, critical for validating stereochemistry .
Q. What stability considerations are relevant for handling this compound?
- Methodological Answer :
- Storage : Stable under inert atmospheres at –20°C; sensitive to oxidation and hydrolysis due to the sulfanyl group .
- Decomposition Risks : Exposure to strong oxidizing agents (e.g., HO) may yield sulfoxides or sulfones, altering bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
- Methodological Answer :
- Target Profiling : Use kinase inhibition assays (e.g., ELISA) to identify specific targets like thymidylate synthase or dihydrofolate reductase .
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., methyl vs. ethyl ester derivatives) to isolate functional groups driving activity .
- Data Normalization : Account for variations in cell lines (e.g., HeLa vs. MCF-7) and assay protocols (e.g., IC determination methods) .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Proteomic Profiling : Use affinity chromatography or pull-down assays to identify binding partners in cellular lysates .
- Molecular Dynamics (MD) Simulations : Model interactions between the thienopyrimidine core and enzyme active sites (e.g., ATP-binding pockets) .
- Metabolomic Analysis : Track downstream metabolic changes (e.g., folate pathway intermediates) via LC-MS .
Q. How can crystallographic data improve the design of derivatives with enhanced bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
